Product packaging for Cyclooctanone oxime(Cat. No.:CAS No. 1074-51-7)

Cyclooctanone oxime

Cat. No.: B087308
CAS No.: 1074-51-7
M. Wt: 141.21 g/mol
InChI Key: KTPUHSVFNHULJH-UHFFFAOYSA-N
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Description

Overview of Oxime Chemistry and Cyclooctanone (B32682) Oxime's Position

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains or hydrogen atoms. wikipedia.org They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This reaction is a cornerstone of organic chemistry, first detailed in the 19th century. numberanalytics.comnih.gov Oximes derived from aldehydes are known as aldoximes, while those from ketones are termed ketoximes; cyclooctanone oxime falls into the latter category. wikipedia.org

The defining feature of oximes is the carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen atom. ontosight.aiontosight.ai This structure imparts a range of chemical reactivities, including hydrolysis back to the parent carbonyl compound and hydroxylamine, reduction to amines, and, most notably, the Beckmann rearrangement to form amides. evitachem.comtestbook.com

This compound, with its eight-membered ring, holds a distinct position among cyclic oximes. The medium-sized ring introduces significant torsional strain, influencing its reactivity and conformational preferences. Unlike smaller cyclic oximes such as cyclohexanone (B45756) oxime, which typically exists as a single conformational isomer, this compound can be found as a mixture of two conformational isomers due to the increased flexibility of its larger ring structure. evitachem.comarpgweb.com

Historical Context and Early Research Milestones of Cyclic Oximes

The study of oximes dates back to the 19th century, with their discovery being a significant milestone in the development of organic chemistry. numberanalytics.comnih.gov The Beckmann rearrangement, a reaction that converts an oxime into an amide, was discovered by Ernst Otto Beckmann in 1886 and has since become a fundamental transformation in organic synthesis. scirp.org This reaction is particularly crucial for the industrial production of polyamides. scirp.orgbritannica.com

Early research on cyclic oximes largely focused on their synthesis and their utility in the production of lactams, the cyclic amides that serve as monomers for polymers like Nylon. scirp.orgchemicalbook.com The synthesis of cyclohexanone oxime and its subsequent rearrangement to ε-caprolactam, the precursor to Nylon 6, has been a major area of industrial research and development. scirp.orgchemicalbook.comucm.es

The exploration of larger cyclic oximes, such as this compound, followed, driven by the desire to produce other types of polyamides. The synthesis of this compound can be achieved through the reaction of cyclooctanone with hydroxylamine hydrochloride. evitachem.com Another method involves the reduction of 1-nitrocyclooctene. chemicalbook.comchemicalbook.com These early synthetic efforts laid the groundwork for the compound's later applications.

Significance of this compound in Organic Synthesis and Chemical Industry

The primary significance of this compound lies in its role as a precursor to lactams via the Beckmann rearrangement. This reaction transforms this compound into 2-azacyclononanone (B145865) (also known as cyclooctanolactam), a valuable intermediate for the synthesis of polyamides. The properties of these polyamides are influenced by the size of the lactam ring, making the study of different cyclic oximes important for developing new materials.

The Beckmann rearrangement of this compound has been the subject of extensive research to optimize reaction conditions and improve yields. scirp.orgresearchgate.net Studies have shown that combinations of cobalt salts and Brønsted or Lewis acids can effectively catalyze the rearrangement under mild conditions, achieving high yields and minimizing byproducts. scirp.orgresearchgate.net This is a significant improvement over traditional methods that often require harsh conditions and large amounts of acid catalysts. scirp.org

Beyond polyamide synthesis, this compound and its derivatives are valuable in other areas of chemical synthesis. They serve as building blocks for more complex organic molecules and have been explored for their potential in medicinal chemistry, with some derivatives showing antimicrobial and antitumor activities. evitachem.com The versatility of the oxime functional group allows for its conversion into various other functionalities, making this compound a useful tool for synthetic chemists. evitachem.comresearchgate.net

Table 1: Beckmann Rearrangement of this compound with Cobalt Salt and Brønsted Acid Catalysts

Co-catalystBrønsted AcidYield of 2-Azacyclononanone (%)
Co(BF₄)₂·6H₂OCF₃SO₃H76
Co(BF₄)₂·6H₂OH₂SO₄76
Co(ClO₄)₂·6H₂OC₆H₅SO₃H56
Co(ClO₄)₂·6H₂OCH₃SO₃H65

Data sourced from a study on low environmental load processes for Beckmann rearrangement, conducted at 80°C. scirp.org

Emerging Research Directions and Unexplored Avenues

Current research on this compound continues to explore its synthetic utility and potential applications. One area of focus is the development of more environmentally friendly and efficient catalytic systems for the Beckmann rearrangement. scirp.org This includes the use of novel catalysts and reaction media to reduce waste and energy consumption. scirp.orgresearchgate.net

The unique reactivity of this compound also makes it a subject of interest in mechanistic studies. For instance, it participates in N-heterocyclic carbene (NHC)-catalyzed radical ring-opening reactions with aldehydes. Understanding these reaction mechanisms can lead to the development of new synthetic methodologies.

Furthermore, the exploration of this compound derivatives for biological applications remains a promising field. evitachem.com Research into the synthesis of novel derivatives and the evaluation of their antimicrobial, anticancer, and other therapeutic properties could lead to the discovery of new drug candidates. evitachem.com The structural flexibility of the eight-membered ring offers opportunities to create a diverse range of compounds with potentially unique biological activities. evitachem.comarpgweb.com

Another avenue for future research is the use of this compound in materials science. ontosight.ai The lactam derived from it can be used to create polyamides with specific properties, and further investigation into the polymerization of these lactams and the characterization of the resulting polymers could lead to new materials with advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B087308 Cyclooctanone oxime CAS No. 1074-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclooctylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPUHSVFNHULJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NO)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148039
Record name Cyclooctanone, oxime
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1074-51-7
Record name Cyclooctanone, oxime
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Record name Cyclooctanone oxime
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Record name Cyclooctanone, oxime
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Synthetic Methodologies and Advanced Preparation of Cyclooctanone Oxime

Classical Synthesis Routes and Mechanistic Investigations

The preparation of cyclooctanone (B32682) oxime is primarily achieved through two well-established synthetic pathways: the condensation of cyclooctanone with hydroxylamine (B1172632) hydrochloride and the reduction of 1-nitrocyclooctene.

Condensation of Cyclooctanone with Hydroxylamine Hydrochloride

The most common and classical method for synthesizing cyclooctanone oxime involves the direct reaction of cyclooctanone with hydroxylamine hydrochloride. evitachem.comarpgweb.com This reaction is a nucleophilic addition-elimination process where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of cyclooctanone. This is followed by the elimination of a water molecule to form the C=N-OH functionality characteristic of an oxime. evitachem.com

The efficiency of the condensation reaction is highly dependent on the reaction conditions. evitachem.com The choice of solvent, operating temperature, and pH of the reaction medium are critical parameters that must be carefully controlled to maximize the yield and purity of the product. evitachem.comgoogle.com

The reaction is typically carried out in a polar solvent, such as water or ethanol, to facilitate the dissolution of the reactants. arpgweb.com Temperature is another crucial factor, with the reaction generally being conducted at elevated temperatures, often ranging from 60 to 120°C, to ensure a satisfactory reaction rate. arpgweb.comgoogle.comresearchgate.net However, excessively high temperatures can lead to the decomposition of hydroxylamine and the resulting oxime. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

ParameterOptimal Range/ValueRationale
Solvent Water, EthanolPolar solvents facilitate the dissolution of hydroxylamine hydrochloride. arpgweb.com
Temperature 60 - 120 °CEnsures a sufficient reaction rate without causing significant decomposition. arpgweb.comgoogle.comresearchgate.net
pH ≥ 6 (at reaction completion)Basic conditions favor the nucleophilic attack of hydroxylamine on the carbonyl group. google.com

The condensation reaction is catalyzed by a base, which serves to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. arpgweb.com Common bases employed for this purpose include inorganic hydroxides such as sodium hydroxide (B78521) and potassium hydroxide, as well as organic bases like pyridine. arpgweb.comgoogle.comthieme-connect.de Potassium hydroxide is frequently used in the synthesis of alicyclic oximes, including this compound. arpgweb.com Pyridine can also be utilized, acting as both a base and a solvent. arpgweb.comresearchgate.net The choice of base can influence the reaction rate and the final purity of the product.

Achieving a high yield and purity of this compound necessitates careful control over the reaction parameters and subsequent purification steps. One study reported a yield of 84% for this compound when the reaction was carried out with hydroxylamine hydrochloride and potassium carbonate in ethanol, followed by warming to 50°C. cdnsciencepub.com Another synthesis using potassium hydroxide as the base resulted in good yields. arpgweb.com

Purification is typically achieved through methods such as crystallization or distillation. For instance, recrystallization from petroleum ether has been used to obtain pure this compound. chemicalbook.com The melting point of the purified compound is reported to be in the range of 78–80°C.

It is noteworthy that due to the flexibility of the eight-membered ring, this compound can exist as a mixture of conformational isomers. arpgweb.comrepec.orgresearchgate.net One study reported the formation of two conformational isomers in an 81:19 ratio. arpgweb.comrepec.orgresearchgate.net

Reduction of 1-Nitrocyclooctene

An alternative synthetic route to this compound involves the reduction of 1-nitrocyclooctene. chemicalbook.com This method provides a pathway to the saturated oxime from an unsaturated nitro compound.

The reduction of 1-nitrocyclooctene to this compound can be effectively carried out via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. chemicalbook.comchemicalbook.comguidechem.com This heterogeneous catalyst is widely used for various hydrogenation reactions in organic synthesis. matthey.comcommonorganicchemistry.comwikipedia.org The reaction involves the addition of hydrogen across the double bond and the reduction of the nitro group to an oxime. chemicalbook.com

To maximize the yield of the oxime, it is often necessary to have 0.5-1.0 mole of hydrogen chloride present per mole of the nitroolefin. chemicalbook.comchemicalbook.comguidechem.com Following the reduction, a post-treatment with hydroxylamine hydrochloride and sodium acetate (B1210297) may be recommended to convert any ketone byproducts into the desired oxime. chemicalbook.comchemicalbook.comguidechem.com This method has been successfully used to convert 1-nitrocyclooctene into this compound. chemicalbook.comchemicalbook.comguidechem.com

Influence of Hydrogen Chloride Concentration

In the synthesis of this compound from its nitro-olefin precursor, 1-nitrocyclooctene, the concentration of hydrogen chloride (HCl) plays a pivotal role in optimizing the reaction yield. chemicalbook.comchemicalbook.com This method involves the reduction of the nitro-olefin, often using hydrogen gas and a palladium-on-carbon catalyst. chemicalbook.comchemicalbook.com To achieve the maximum possible yield of the saturated oxime, the presence of a specific molar ratio of hydrogen chloride is essential. chemicalbook.comchemicalbook.com

Research findings indicate that an optimal concentration of 0.5 to 1.0 mole of hydrogen chloride per mole of the nitro-olefin is required. chemicalbook.comchemicalbook.com This acidic environment is crucial for the reaction pathway, facilitating the controlled reduction of the nitro group to the oxime without leading to over-reduction to the corresponding hydroxylamine. chemicalbook.com The presence of HCl is also a known factor in photonitrosation reactions of cycloalkanes, where it helps to stabilize intermediates. google.com

ParameterRecommended ValuePrecursor CompoundSource(s)
Molar Ratio of HCl to Nitroolefin0.5 - 1.01-Nitrocyclooctene chemicalbook.comchemicalbook.com
Post-treatment with Hydroxylamine Hydrochloride and Sodium Acetate

This procedure effectively converts any residual cyclooctanone present in the by-products into the desired this compound. chemicalbook.comchemicalbook.com The reaction of a ketone with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate to neutralize the liberated HCl, is a standard and efficient method for oximation. prepchem.comorgsyn.org This additional step ensures that any ketone formed during the primary synthesis is not lost, thereby maximizing the conversion to the final oxime product. chemicalbook.comchemicalbook.com

ReagentPurposeSource(s)
Hydroxylamine HydrochlorideReacts with ketone by-products to form the oxime chemicalbook.comchemicalbook.com
Sodium AcetateActs as a base to facilitate the oximation reaction chemicalbook.comchemicalbook.comorgsyn.org

Alternative Reductive Methods: Zinc Dust and Acetic Acid

Among the various chemical reducing agents available for organic synthesis, the combination of zinc dust and acetic acid has been recommended as a viable method for the reduction of nitro-olefins to produce the corresponding saturated oximes. chemicalbook.comchemicalbook.com This approach offers an alternative to catalytic hydrogenation for the conversion of precursors like 1-nitrocyclooctene to this compound. chemicalbook.comchemicalbook.com

The general mechanism for reductions using zinc and acetic acid involves the protonation of the substrate followed by a single electron transfer from the zinc metal. chemicalforums.com This classic chemical reduction system is effective for transforming oximes into amines and has been shown to be applicable for the preparation of oximinoalkanes from nitro-olefins. chemicalbook.comtsijournals.com The use of ultrasonic irradiation has been found to significantly accelerate similar reductions, shortening reaction times and improving yields. tsijournals.com

Reducing SystemSubstrate TypeProductSource(s)
Zinc Dust and Acetic AcidNitro-olefinsOximinoalkanes chemicalbook.comchemicalbook.com

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient routes to this compound. These novel approaches aim to replace stoichiometric reagents with catalytic systems and utilize environmentally friendly oxidants.

Catalytic Oxidative Transformation of Cyclooctylamine to this compound

A promising green synthetic route involves the direct catalytic oxidative transformation of cyclooctylamine into this compound. researchgate.netnii.ac.jp This method represents an attractive one-step pathway that avoids harsher reagents and multi-step procedures. researchgate.net The process is noted for its high efficiency and its application to a variety of alicyclic and aliphatic amines. researchgate.netnii.ac.jp

Use of DPPH and Tungsten Oxide/Alumina (B75360) (WO₃/Al₂O₃) Catalysts

The success of the catalytic oxidation of cyclooctylamine hinges on a specific dual-catalyst system. researchgate.net The reaction is effectively catalyzed by a combination of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide supported on alumina (WO₃/Al₂O₃). researchgate.netnii.ac.jp

The tungsten oxide/alumina component acts as a heterogeneous catalyst, and its effectiveness is linked to the moderate dispersion of the tungsten oxide species and the acidity of the alumina support. researchgate.net This catalytic pairing demonstrates excellent activity, enabling the efficient conversion of the primary amine to the corresponding oxime in high yields. researchgate.net

Catalyst ComponentChemical Name/FormulaRoleSource(s)
Radical Initiator1,1-diphenyl-2-picrylhydrazyl (DPPH)Co-catalyst researchgate.netnii.ac.jp
Heterogeneous CatalystTungsten Oxide/Alumina (WO₃/Al₂O₃)Primary catalyst researchgate.netnii.ac.jp
Application of Molecular Oxygen as Terminal Oxidant

A key feature that renders this catalytic method environmentally benign is its use of molecular oxygen as the terminal oxidant. researchgate.netnii.ac.jp The reaction proceeds efficiently using a mixture of molecular oxygen diluted with nitrogen. researchgate.net

The use of molecular oxygen is highly advantageous from a green chemistry perspective, as the only theoretical by-product of the oxidation process is water. researchgate.net This contrasts sharply with many classical oxidation reactions that employ stoichiometric, often hazardous, oxidizing agents that generate significant chemical waste. The ability to use molecular oxygen under relatively mild conditions makes this an attractive and sustainable alternative for the synthesis of this compound. researchgate.netnii.ac.jpnih.gov

Ammoximation Processes: In Situ Generation of H₂O₂

The ammoximation of ketones, particularly for the synthesis of crucial industrial intermediates, has seen significant advancement through processes that generate hydrogen peroxide (H₂O₂) in situ. This approach circumvents the economic and environmental costs associated with the traditional anthraquinone (B42736) process, which accounts for the vast majority of global H₂O₂ production. hydro-oxy.com The conventional method requires transporting and storing highly concentrated H₂O₂, which is then diluted for use, an energy-intensive and costly practice. hydro-oxy.comcardiff.ac.uk The in situ method, however, integrates H₂O₂ production directly into the reaction vessel, offering a more streamlined, cost-effective, and environmentally conscious alternative. acs.orgrsc.orgcardiff.ac.ukcardiff.ac.uk

A cornerstone of modern ammoximation is the use of Titanium Silicate-1 (TS-1), a zeolite catalyst with a unique MFI-type structure. dengzhuochem.com The catalytic prowess of TS-1 lies in its framework, where titanium atoms are isomorphically substituted for silicon atoms, creating highly active titanium centers. dengzhuochem.com These Ti(IV) sites are exceptionally effective at activating hydrogen peroxide. dengzhuochem.com

In the in situ ammoximation process, a bifunctional catalyst, often consisting of precious metal nanoparticles (like palladium-gold or platinum-gold-palladium alloys) supported on TS-1, facilitates two simultaneous reactions. hydro-oxy.comrsc.orgcardiff.ac.ukcardiff.ac.uk First, the precious metal nanoparticles catalyze the direct synthesis of H₂O₂ from hydrogen and oxygen. cardiff.ac.uk Subsequently, the titanium active sites within the TS-1 framework utilize this freshly generated H₂O₂ to oxidize ammonia (B1221849), forming a hydroxylamine intermediate. hydro-oxy.comcardiff.ac.uk This intermediate then reacts non-catalytically with cyclooctanone in the liquid phase to produce the final product, this compound. hydro-oxy.comhydro-oxy.com

Research has demonstrated that the formation of palladium-gold (PdAu) nanoalloys is critical for achieving high catalytic performance and stability. hydro-oxy.comcardiff.ac.uk These bimetallic catalysts significantly outperform their monometallic counterparts. hydro-oxy.comcardiff.ac.uk The synergy between the metals modifies the electronic properties and oxidation states of the palladium, enhancing the production of H₂O₂ while minimizing its subsequent degradation, which is a common issue at the elevated temperatures required for ammoximation. rsc.orgcardiff.ac.uk

Table 1: Catalytic Performance in Cyclohexanone (B45756) Ammoximation via In Situ H₂O₂ Synthesis This table illustrates the superior performance of alloyed catalysts compared to monometallic ones in a similar reaction, highlighting the principles applicable to cyclooctanone.

Catalyst Cyclohexanone Conversion (%) Oxime Selectivity (%) Oxime Yield (%)
0.66%Au/TS-1 5 60 3
0.66%Pd/TS-1 20 65 13
0.33%Au-0.33%Pd/TS-1 75 88 66

Data sourced from studies on cyclohexanone ammoximation, which provides a model for the principles involved in cyclooctanone synthesis. cardiff.ac.ukrsc.org

From an industrial perspective, this technology has profound implications. The ability to perform the reaction in a single reactor (one-pot synthesis) simplifies the process, reduces capital investment in equipment, and enhances operational safety by avoiding the handling of highly concentrated H₂O₂. hydro-oxy.comhydro-oxy.com The high efficiency and selectivity of the TS-1 catalyst system, achieving oxime selectivity often greater than 95%, leads to higher yields and less need for complex downstream purification. hydro-oxy.com While challenges remain in bridging the different optimal conditions for H₂O₂ synthesis (low temperature, acidic/neutral pH) and ammoximation (high temperature, basic conditions), the use of bifunctional catalysts has shown great promise in overcoming this "conditions gap". hydro-oxy.comacs.org This integrated approach is a key step toward more sustainable and economically viable production of this compound and other important lactam precursors. rsc.orgcardiff.ac.ukcardiff.ac.uk

Industrial Scale Production Methods

The large-scale manufacturing of this compound employs methods designed for high throughput, efficiency, and purity. These processes are typically continuous, allowing for consistent production and quality control.

For industrial-scale ammoximation, continuous reaction systems are preferred over batch processes. google.com A common setup involves a stirred-tank reactor, often constructed from stainless steel or glass-lined to prevent the decomposition of hydrogen peroxide. epo.org In a typical continuous process, the reactants (cyclooctanone, ammonia, and hydrogen peroxide) are continuously fed into the reactor containing a suspension of the catalyst, such as TS-1. epo.org

The reaction mixture is vigorously agitated to ensure efficient mass transfer between the liquid and solid catalyst phases. The product stream, containing the this compound, is continuously withdrawn from the reactor. To retain the catalyst within the reactor, a filtration system is integrated into the outlet stream. epo.org

Fixed-bed reactors offer an alternative design where the catalyst is packed into a column as extruded pellets. sciengine.com The liquid reactants flow through this packed bed, facilitating the reaction. This design simplifies catalyst separation from the product stream. Studies on similar processes, like cyclohexanone ammoximation, have shown that shaped Ti-zeolite catalysts can achieve long lifetimes (over 360 hours) in fixed-bed reactors while maintaining high ketone conversion (>95%) and oxime selectivity (>99%). sciengine.com

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The primary methods for achieving high purity are distillation and crystallization.

Distillation: This technique separates compounds based on differences in their boiling points. This compound can be purified by distillation under reduced pressure (vacuum distillation). chemicalbook.com This allows the substance to boil at a lower temperature, preventing thermal decomposition, which can occur at its atmospheric boiling point. For example, this compound has been reported to be distilled at 128-129°C under a pressure of 14 mm Hg. chemicalbook.com

Crystallization: This is a highly effective method for achieving very high purity levels. The crude oxime is dissolved in a suitable solvent, and then the solution is cooled, or the solvent is partially evaporated, causing the this compound to crystallize out, leaving impurities behind in the solution (mother liquor). The choice of solvent is critical for effective separation. This method is particularly useful for removing byproducts that have boiling points close to that of the desired product. googleapis.com The purified solid crystals are then separated by filtration and dried.

These purification steps are crucial for producing high-grade this compound suitable for its primary application: the Beckmann rearrangement to produce the corresponding lactam, a monomer for high-performance polyamides.

Conformational Analysis and Isomerism of Cyclooctanone Oxime

Conformational Preferences in Medium-Sized Rings

Medium-sized rings, typically defined as those containing eight to eleven atoms, exhibit unique conformational behaviors that distinguish them from smaller (3-7 atoms) and larger (12+ atoms) cyclic systems. princeton.edunih.gov Unlike small rings, which are dominated by angle and torsional strain, medium-sized rings experience a significant degree of steric strain arising from transannular interactions—repulsive forces between non-bonded atoms across the ring. princeton.edunih.govmdpi.com These interactions, often involving hydrogen atoms pointing towards the ring's interior, are a primary determinant of conformational preferences. nih.govmdpi.com

Experimental Observation of Conformational Isomers

Experimental studies have confirmed that, unlike smaller alicyclic oximes such as those derived from cyclobutanone, cyclopentanone, and cyclohexanone (B45756) which typically exist as single conformational isomers, cyclooctanone (B32682) oxime is found as a mixture of two distinct conformational isomers. arpgweb.comresearchgate.netevitachem.com This phenomenon is directly linked to the structural flexibility of the eight-membered ring. arpgweb.comresearchgate.netarpgweb.com

The two conformational isomers of cyclooctanone oxime are present in an unequal ratio. Research has consistently identified a major isomer and a minor isomer. arpgweb.comresearchgate.netevitachem.com The distribution has been quantified, with the major conformer constituting approximately 81% of the mixture, while the minor conformer accounts for the remaining 19%. arpgweb.comresearchgate.netarpgweb.comarpgweb.com

Isomer Distribution of this compound
Conformational IsomerDistribution Percentage (%)Source
Major Isomer81 arpgweb.comresearchgate.netevitachem.com
Minor Isomer19 arpgweb.comresearchgate.netevitachem.com

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), provides definitive evidence for the existence of two isomers. The ¹H NMR spectrum of the this compound mixture shows two distinct sets of signals corresponding to the major and minor forms. arpgweb.com For instance, the hydroxyl proton (-OH) of the oxime group appears as two separate singlets: one at δ 10.11 ppm for the major isomer and another at δ 8.30 ppm for the minor isomer. arpgweb.com Similarly, distinct chemical shifts are observed for the methylene (B1212753) protons (CH₂) adjacent to the C=N bond. arpgweb.com The ¹³C NMR spectrum further supports this, showing a single peak for the C=N carbon at δ 160.88 ppm, but a complex set of signals for the seven CH₂ groups, indicative of the two different conformational environments. arpgweb.com Infrared (IR) spectroscopy also confirms the structure with characteristic absorption bands for the hydroxyl (O-H) and imine (C=N) groups. arpgweb.com

¹H NMR Spectroscopic Data for this compound Isomers (in DMSO-d6)
ProtonMajor Isomer (81%) Chemical Shift (δ ppm)Minor Isomer (19%) Chemical Shift (δ ppm)Source
OH10.11 (s, 1H)8.30 (s, 1H) arpgweb.com
CH₂ (adjacent to C=N)2.35 – 2.18 (m, 4H)3.18 (s, 2H), 2.55 (s, 2H) arpgweb.com
Other CH₂1.70 – 1.41 (m, 10H)1.80 – 1.25 (m, 10H) arpgweb.com

Theoretical and Computational Studies on Conformations

Computational chemistry provides valuable insights into the structures and relative stabilities of the this compound conformers, corroborating the experimental findings.

Molecular mechanics calculations, specifically using the MM2 force field, have been employed to model the conformations of this compound and minimize their total energy. arpgweb.com These calculations predict the existence of two stable conformers, consistent with experimental observations. arpgweb.comresearchgate.net The calculations suggest that the major isomer (designated 5II in the study) is more stable than the minor isomer (5I). arpgweb.com The computed total energies were 14.7301 kcal/mol for the more stable major isomer and 15.0236 kcal/mol for the minor isomer. arpgweb.com This energy difference aligns with the observed 81:19 population ratio at equilibrium. The predicted lowest-energy structures for both isomers adopt a boat-chair conformation. arpgweb.com

MM2 Calculated Energies for this compound Conformers
Conformational IsomerCalculated Total Energy (kcal/mol)Predicted AbundanceSource
Major Isomer (5II)14.730181% arpgweb.com
Minor Isomer (5I)15.023619% arpgweb.com

The observation of conformational isomerism in this compound is a direct consequence of its ring size and inherent flexibility. arpgweb.comresearchgate.netarpgweb.com In smaller, more rigid rings like cyclohexanone, the energy barrier between different conformations is high, and the ring typically settles into a single, highly stable chair conformation. Therefore, cyclohexanone oxime and other smaller alicyclic oximes are observed as single isomers. arpgweb.comevitachem.com As the ring size increases to eight carbons, the ring becomes more flexible. arpgweb.comresearchgate.net This increased flexibility lowers the energy barriers between different boat-chair and other potential conformations, allowing for the existence of multiple stable or metastable conformers at room temperature. arpgweb.com The ability of the eight-membered ring to adopt different arrangements to accommodate the oxime group without prohibitive energy costs leads to the experimentally observed mixture of major and minor isomers. arpgweb.comarpgweb.com

Reactivity and Mechanistic Studies of Cyclooctanone Oxime

Beckmann Rearrangement of Cyclooctanone (B32682) Oxime

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an amide. scirp.orgwikipedia.org In the specific case of cyclooctanone oxime, this rearrangement yields the corresponding cyclic amide, a lactam. scirp.org This reaction is of significant interest as the resulting lactam is a valuable intermediate for the synthesis of polyamides. The process is typically catalyzed by acids, and research has focused on developing efficient catalytic systems that operate under mild conditions to maximize yield and minimize the formation of byproducts, such as those resulting from hydrolysis. scirp.orgscirp.org While this compound is generally more reactive than other cycloalkanone oximes, such as cyclohexanone (B45756) oxime, in Beckmann rearrangements, catalytic activation is still necessary for efficient conversion. scirp.orgresearchgate.net

Formation of Cyclooctanolactam (2-Azacyclononanone)

The Beckmann rearrangement of this compound results in the formation of 2-azacyclononanone (B145865), also known as cyclooctanolactam. researchgate.net The reaction involves the migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.org This acid-catalyzed intramolecular rearrangement converts the C=N-OH group of the oxime into an amide linkage within the nine-membered ring structure of the lactam. scirp.orgmasterorganicchemistry.com The efficiency of this transformation is highly dependent on the chosen catalyst and reaction conditions, with the goal of achieving high selectivity for 2-azacyclononanone over potential side products. scirp.org

Catalytic Systems and Their Efficacy

Various catalytic systems have been investigated to facilitate the Beckmann rearrangement of this compound efficiently. The reaction generally requires an acid catalyst to promote the transformation. wikipedia.org However, using a catalytic amount of a Brønsted or Lewis acid alone is often ineffective for achieving high yields of the desired lactam from this compound. scirp.orgresearchgate.net This has led to the development of more complex systems, particularly those combining traditional acids with metal salts to enhance catalytic activity and selectivity under milder conditions. scirp.orgscirp.org

Brønsted acids, which are proton donors, are classic catalysts for the Beckmann rearrangement. wikipedia.org However, when used in catalytic amounts (10-20 mol%) without a co-catalyst, their effectiveness for the rearrangement of this compound at 80°C is limited. scirp.orgresearchgate.net For instance, using 10 mol% of trifluoromethanesulfonic acid or sulfuric acid alone results in very low yields of 2-azacyclononanone. scirp.orgresearchgate.net The combination with co-catalysts is crucial for achieving high conversion rates. scirp.org

Brønsted AcidCo-catalystYield of 2-Azacyclononanone (%)Reaction ConditionsReference(s)
Trifluoromethanesulfonic AcidNone (10 mol%)1.380°C, 2h, MeCN scirp.org
Sulfuric AcidNone (10 mol%)0.880°C, 2h, MeCN scirp.org
Trifluoromethanesulfonic AcidCoCl₂ (10 mol%)96.680°C, 2h
Phosphoric AcidCoCl₂ (10 mol%)Low/Not specified80°C, MeCN
Sulfuric AcidCo(BF₄)₂·6H₂O (10 mol%)76.080°C, 24h, MeCN scirp.orgresearchgate.net

Lewis acids, which are electron-pair acceptors, have also been employed as catalysts. Similar to Brønsted acids, their performance in isolation is often modest. For example, ytterbium trifluoromethanesulfonate (B1224126) (10 mol%) on its own gives a 36.9% yield of 2-azacyclononanone. researchgate.net The efficacy of Lewis acids is substantially improved when used in conjunction with cobalt salts, which function as co-catalysts. scirp.orgresearchgate.net This dual-catalyst approach prevents the Lewis acid from coordinating with the oxime's nitrogen atom, thereby promoting the desired rearrangement at the oxygen atom. researchgate.netscirp.org

Lewis AcidCo-catalystYield of 2-Azacyclononanone (%)Reaction ConditionsReference(s)
Ytterbium Triflate (Yb(OTf)₃)None (10 mol%)36.980°C, 2h, MeCN researchgate.net
Ytterbium Triflate (Yb(OTf)₃)Co(BF₄)₂·6H₂O (10 mol%)69.380°C, 2h, MeCN scirp.org
Samarium Trifluoromethanesulfonate (Sm(OTf)₃)Co(BF₄)₂·6H₂O (10 mol%)72.880°C, 2h, MeCN scirp.org
Samarium Trifluoromethanesulfonate (Sm(OTf)₃)Co(ClO₄)₂ (10 mol%)76Not specified
Zinc Chloride (ZnCl₂)CoCl₂ (10 mol%)Not specified80°C, MeCN

A significant advancement in the Beckmann rearrangement of this compound has been the discovery of a strong synergistic effect when combining cobalt salts with either Brønsted or Lewis acids. scirp.orgscirp.org This dual catalytic system allows the reaction to proceed under mild conditions (e.g., 80°C in acetonitrile) with high yields, reducing the formation of byproducts. scirp.orgscirp.org The proposed mechanism suggests that the cobalt salt coordinates to the nitrogen atom of the oxime, while the acid (Brønsted or Lewis) activates the oxygen atom. scirp.org This dual coordination facilitates the rearrangement more effectively than either catalyst alone and suppresses side reactions like hydrolysis.

Among the various cobalt salts studied, cobalt tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O) has proven to be a particularly effective co-catalyst. scirp.orgoalib.com When combined with Brønsted acids like sulfuric acid or trifluoromethanesulfonic acid, it significantly enhances the yield of 2-azacyclononanone. scirp.orgresearchgate.net For instance, the combination of 10 mol% cobalt tetrafluoroborate and 20 mol% sulfuric acid gives a 76.0% yield of the lactam after 24 hours at 80°C. scirp.orgresearchgate.netresearchgate.net It also serves as an excellent co-catalyst for Lewis acids; combined with samarium trifluoromethanesulfonate, it yields 72.8% of the lactam under similar conditions. scirp.org This demonstrates its role as a superior co-catalyst that facilitates the rearrangement by working in concert with the primary acid catalyst. scirp.orgscirp.org

Acid Catalyst (mol%)Yield of 2-Azacyclononanone (%)Reaction Time (h)Reference(s)
Sulfuric Acid (20%)76.024 scirp.orgresearchgate.net
Trifluoromethanesulfonic Acid (10%)70.92 scirp.orgresearchgate.net
Ytterbium Triflate (10%)69.32 scirp.org
Samarium Trifluoromethanesulfonate (10%)72.82 scirp.org
Synergistic Effects of Combined Cobalt Salts and Brønsted/Lewis Acids
Cobalt Chloride, Cobalt Acetate (B1210297), Cobalt Perchlorate (B79767)

The Beckmann rearrangement of this compound into its corresponding lactam, 2-azacyclononanone (also known as capryllactam), can be effectively catalyzed by various cobalt salts in combination with Lewis or Brønsted acids. scirp.org While a catalytic amount of a cobalt salt or a Brønsted acid used alone is generally ineffective for the rearrangement, their combined use significantly enhances catalytic activity. scirp.orgscirp.org

Studies have shown that cobalt chloride (CoCl₂), cobalt acetate (Co(OAc)₂), and cobalt perchlorate (Co(ClO₄)₂) are effective co-catalysts. scirp.orgscirp.org For instance, the combination of cobalt chloride with a Lewis acid like ytterbium trifluoromethanesulfonate resulted in a 96.6% yield of 2-azacyclononanone. scirp.org Similarly, cobalt acetate paired with aluminum chloride achieved an 89.2% yield. Cobalt perchlorate, when used with Brønsted acids such as benzenesulfonic acid and methanesulfonic acid, also produced the lactam in high yields. scirp.org The role of the cobalt salt is believed to involve coordination with the nitrogen atom of the oxime. researchgate.net This coordination facilitates the subsequent steps of the rearrangement promoted by the Lewis or Brønsted acid. researchgate.net

The following table summarizes the effectiveness of different cobalt salt-based catalyst systems in the Beckmann rearrangement of this compound.

Cobalt SaltCo-catalystTemperature (°C)Time (h)Yield (%)
Cobalt ChlorideYtterbium trifluoromethanesulfonate80296.6 scirp.org
Cobalt AcetateAluminum Chloride80289.2
Cobalt PerchlorateMethanesulfonic Acid80482.3 scirp.org
Cobalt PerchlorateBenzenesulfonic Acid80480.1 scirp.org
Heterogeneous Catalysts: Hierarchically Porous SAPOs

Hierarchically porous silicoaluminophosphates (HP SAPOs) have emerged as versatile and stable heterogeneous catalysts for the vapor-phase Beckmann rearrangement of this compound. soton.ac.uk These materials possess a unique structure containing both micropores and interconnected mesopores, which helps to overcome the diffusional limitations often encountered with conventional microporous zeolite catalysts. scispace.com

The catalytic activity of HP SAPOs is attributed to the presence of both Brønsted acid sites within the microporous framework and acidic silanol (B1196071) (Si-OH) groups in the mesopores. soton.ac.ukscispace.com This combination of bifunctional active centers, coupled with the enhanced accessibility provided by the hierarchical porosity, leads to remarkable catalytic performance. soton.ac.ukscispace.com For example, HP SAPO-34 demonstrated approximately 100% conversion of this compound, a significant improvement over its purely microporous counterpart, SAPO-34. soton.ac.uk The enhanced activity is thought to arise from an interplay between the silanol sites in the mesopores and the isolated Brønsted acid sites originating from the substitution of silicon into the aluminophosphate framework. scispace.com This dual-site functionality is crucial for the high catalytic efficiency observed in the rearrangement of the sterically demanding this compound. soton.ac.uk

Reaction Conditions and Optimization

Temperature and Solvent Effects: Acetonitrile (B52724)

The Beckmann rearrangement of this compound is significantly influenced by reaction conditions such as temperature and the choice of solvent. Acetonitrile (MeCN) is a commonly used solvent for this transformation, particularly in liquid-phase reactions catalyzed by cobalt salts and acid co-catalysts. scirp.orgscirp.org Research indicates that conducting the reaction at a temperature of 80°C in acetonitrile provides favorable conditions for achieving high yields of the corresponding lactam. scirp.orgscirp.orgresearchgate.net This specific combination of solvent and temperature has been utilized in numerous studies investigating different catalytic systems for the rearrangement. scirp.orgscirp.orgresearchgate.net The use of aprotic solvents like acetonitrile is crucial as it can influence reaction pathways and selectivity. researchgate.net In some acid-catalyzed systems, the solvent can actively participate in the final steps of the rearrangement mechanism. researchgate.net

Catalyst Loading and Reaction Time

The efficiency of the Beckmann rearrangement of this compound is dependent on both the amount of catalyst used and the duration of the reaction. For systems employing a combination of cobalt salts and Brønsted or Lewis acids, a typical catalyst loading is 10 mol% for each component. scirp.orgscirp.org Increasing the reaction time generally leads to a higher yield of the lactam product. For instance, in a system using cobalt tetrafluoroborate and trifluoromethanesulfonic acid (10 mol% each) at 80°C, the yield of 2-azacyclononanone increased from 75.2% after 2 hours to 92.1% after 4 hours. scirp.org Similarly, when sulfuric acid (20 mol%) and cobalt tetrafluoroborate (10 mol%) were used, the yield increased from 66.4% after 1 hour to 86.3% after 24 hours. scirp.orgresearchgate.net This demonstrates a clear correlation between reaction time and product yield, allowing for optimization to achieve maximum conversion. scirp.org

The table below illustrates the effect of reaction time on the yield of 2-azacyclononanone using a sulfuric acid and cobalt tetrafluoroborate catalyst system. researchgate.net

Reaction Time (h)Conversion (%)Yield (%)
110066.4
1.592.463.0
695.033.8
1290.327.4
1883.07.3
2492.96.6

Mechanistic Pathways of Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. masterorganicchemistry.com The generally accepted mechanism for the acid-catalyzed rearrangement involves several key steps. pw.live

Protonation/Activation : The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime. masterorganicchemistry.compw.live This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com In some systems, the oxygen is converted to an even better leaving group, such as an acetate, through reaction with a reagent like acetic anhydride. masterorganicchemistry.com

Rearrangement and Nitrilium Ion Formation : The crucial step of the rearrangement is the migration of the alkyl group that is positioned anti (trans) to the leaving group. masterorganicchemistry.compw.live This migration occurs in a concerted fashion with the departure of the leaving group (water), breaking the weak N-O bond and leading to the formation of an electron-deficient nitrogen. masterorganicchemistry.com This process results in a carbocation-like intermediate known as a nitrilium ion. chemistrysteps.com

Nucleophilic Attack by Water : The highly electrophilic nitrilium ion is then attacked by a water molecule. masterorganicchemistry.compw.live

Tautomerization : The resulting intermediate, an imidic acid (or enol-form of an amide), undergoes tautomerization to form the final, more stable amide product. chemistrysteps.com In the case of this compound, this product is the cyclic amide, or lactam, known as 2-azacyclononanone. scirp.org

The entire process is stereospecific, with the geometry of the starting oxime dictating which group migrates. pw.live

Coordination of Cobalt Salts to Nitrogen Atom of Oxime

In the Beckmann rearrangement, a pivotal reaction that converts oximes to lactams, cobalt salts play a crucial role as a co-catalyst. scirp.orgscirp.org The cobalt ion coordinates to the nitrogen atom of the this compound. scirp.orgscirp.org This interaction is key to promoting the rearrangement. scirp.org Research has shown that various cobalt salts, including cobalt chloride, cobalt tetrafluoroborate, and cobalt perchlorate, are effective in this capacity. scirp.orgscirp.orgresearchgate.net The high affinity of cobalt ions for nitrogen is a known principle in coordination chemistry. scirp.orggoogle.com This coordination effectively "blocks" the nitrogen atom, which in turn influences the subsequent steps of the reaction mechanism. scirp.orgresearchgate.net Studies combining cobalt salts with Lewis or Brønsted acids have demonstrated high yields of the corresponding lactam, 2-azacyclononanone, under mild conditions. scirp.orgresearchgate.net

The effectiveness of different cobalt salt and acid combinations in the Beckmann rearrangement of this compound is detailed in the table below.

Catalyst SystemTemperature (°C)Time (h)Yield (%)Source
CoCl₂ + CF₃SO₃H80296.6
Co(OAc)₂ + AlCl₃80289.2
Co(NO₃)₂ + HClO₄80285.4
Co(BF₄)₂ + H₂SO₄802476.0 researchgate.net
Protonation at Oxygen Atom by Acid Catalyst

In conjunction with the coordination of cobalt salts to the nitrogen atom, the protonation of the oxime's oxygen atom by an acid catalyst is an essential step for facilitating the rearrangement. scirp.org This protonation is typically achieved using Brønsted acids like sulfuric acid (H₂SO₄), trifluoromethanesulfonic acid (CF₃SO₃H), benzenesulfonic acid, and methanesulfonic acid. scirp.orgresearchgate.net Theoretical calculations have indicated that N-protonated oximes are more stable than O-protonated oximes, and a high energy barrier exists for the transition between them, which can make the acid-catalyzed rearrangement difficult without a co-catalyst. scirp.orgscirp.org By using a cobalt salt to block the nitrogen atom, the interaction between the acid catalyst and the oxygen atom is heightened, promoting the formation of the O-protonated species necessary for the reaction to proceed efficiently. scirp.orgscirp.org This O-protonation converts the hydroxyl group into a good leaving group (water), which is a prerequisite for the subsequent migration of the alkyl group.

Suppression of Side Reactions through Dual Coordination

The combined use of a cobalt salt and an acid catalyst, leading to what is termed "dual coordination," is highly effective in enhancing reaction selectivity by suppressing undesirable side reactions. In the Beckmann rearrangement, a common side reaction is the hydrolysis of the oxime back to its corresponding ketone, cyclooctanone. The dual coordination mechanism, where the cobalt salt binds to the nitrogen and the acid protonates the oxygen, facilitates the desired rearrangement pathway so efficiently that competing reactions like hydrolysis are minimized. This synergistic effect leads to higher yields and purity of the target lactam product under mild conditions, which is economically and environmentally beneficial. researchgate.net

Concerted Breakdown of Oxazirane Intermediate in Photochemical Reactions

The photochemical behavior of cycloalkanone oximes involves different intermediates and mechanisms compared to acid-catalyzed reactions. Upon irradiation, particularly in a methanol (B129727) solution, this compound can undergo a photochemical Beckmann rearrangement to yield the corresponding lactam. cdnsciencepub.com Research on various cycloalkanone oximes suggests that this photochemical transformation proceeds through an oxazirane intermediate. cdnsciencepub.com The proposed mechanism involves the formation of this three-membered heterocyclic intermediate, which then undergoes a concerted breakdown to form the final lactam product. cdnsciencepub.com This concerted process distinguishes it from the stepwise ionic mechanism of the traditional acid-catalyzed Beckmann rearrangement. cdnsciencepub.com

Nucleophilic Substitution Reactions of Derivatives

Derivatives of this compound, particularly chlorinated versions, serve as precursors for various nucleophilic substitution reactions.

Chlorinated Derivatives and Their Reactivity

Chlorinated derivatives of this compound, such as 2-chlorocyclooctanone (B1583303) oxime, are reactive intermediates used in synthesis. d-nb.info These compounds can be formed and then subjected to reactions with various nucleophiles. The presence of the chlorine atom, typically at the alpha-position to the oxime group, activates the molecule for nucleophilic attack. However, reactions involving these chlorinated derivatives can sometimes be unsuccessful; for instance, attempts to react 2-chlorothis compound with Grignard reagents did not yield the desired adducts. d-nb.info This highlights that the reactivity is dependent on the specific nucleophile and reaction conditions used. d-nb.info

Reaction with Alkoxides and Thiols

Chlorinated derivatives of this compound readily undergo nucleophilic substitution with soft nucleophiles like alkoxides and thiols. These reactions provide a pathway to introduce new functional groups onto the cyclooctane (B165968) ring. For example, treatment with sodium methoxide (B1231860) results in the formation of a methoxy (B1213986) derivative, while reaction with sodium ethanethiolate yields an ethylthio derivative. These substitutions typically proceed in good yields under relatively mild conditions.

The table below summarizes the nucleophilic substitution reactions of a chlorinated this compound derivative.

NucleophileProductYield (%)ConditionsSource
Sodium methoxide2-Methoxythis compound78Ethanol, 60°C
Sodium ethanethiolate2-Ethylthiothis compound85THF, room temperature

Formation of Ether and Thioether Derivatives (e.g., 2-Methoxythis compound)

The formation of ether and thioether derivatives of this compound represents a significant area of its reactivity. A notable example is the synthesis of 2-methoxythis compound. This process can be initiated from 2-chlorothis compound hydrochloride. The reaction proceeds by treating the hydrochloride salt with a methanol-triethylamine reagent. This method is considered superior to the use of methanolic sodium methoxide. The resulting crude 2-methoxythis compound is an oily substance that can be used directly in subsequent reactions, such as the Beckmann fission, without needing further purification. However, it can be purified by distillation if required.

The formation of these derivatives is not limited to ethers. Procedures involving 2-alkylamino- or 2-ethylthiothis compound in the Beckmann cleavage step have also been explored, though the route starting from 2-methoxythis compound is often considered superior.

Complexation with Metal Salts

This compound has the capacity to form stable complexes with various transition metals, including cobalt (Co²⁺) and copper (Cu²⁺). This complex formation is a key aspect of its chemistry, particularly in catalytic applications. The stability of cycloalkanone oximes can be influenced by the presence of transition metals; concentrations of metals like iron, nickel, and chromium above 30 ppm can decrease thermal stability. The interaction between the oxime and metal salts is fundamental to enhancing the efficiency of certain reactions. For instance, cobalt salts are known to coordinate with the nitrogen atom of the oxime group.

Research has shown that various transition metal complexes involving oxime ligands can be synthesized and characterized. While the specific synthesis of this compound complexes with Co(II) and Cu(II) is a subject of broader investigation into oxime-metal interactions, the general principle involves the coordination of the metal ion with the oxime's nitrogen and oxygen atoms.

The complexation of this compound with metal salts plays a crucial role in enhancing catalytic processes, most notably the Beckmann rearrangement. This reaction transforms oximes into their corresponding lactams. The use of a combination of a Brønsted acid and cobalt tetrafluoroborate has been shown to effectively catalyze the Beckmann rearrangement of this compound, leading to high yields of the corresponding lactam under relatively mild conditions (80°C).

Studies have demonstrated that while a catalytic amount of a cobalt salt or a Brønsted acid alone is not very effective, their combined use significantly improves the reaction outcome. For example, the combination of sulfuric acid (20 mol%) and cobalt tetrafluoroborate (10 mol%) resulted in a 76.0% yield of 2-azacyclononanone. The proposed mechanism suggests that the cobalt salt coordinates with the oxime's nitrogen atom, which in turn facilitates the O-protonation by the Brønsted acid, thereby promoting the rearrangement. Different combinations of cobalt salts and Brønsted acids have been explored to optimize the yield of the lactam.

Table 1: Beckmann Rearrangement of this compound with Cobalt Salts and Brønsted Acids

EntryCobalt Salt (10 mol%)Brønsted Acid (20 mol%)Time (h)Conversion (%)Yield of Lactam (%)
1-H₂SO₄2415.28.1
2Co(BF₄)₂·6H₂O-2412.30
3Co(BF₄)₂·6H₂OH₂SO₄2410076.0
4Co(ClO₄)₂·6H₂OH₂SO₄2499.168.3
5Co(BF₄)₂·6H₂OCF₃SO₃H2410085.2
6Co(ClO₄)₂·6H₂OCF₃SO₃H2410080.1
7Co(BF₄)₂·6H₂OC₆H₅SO₃H2410078.5
8Co(ClO₄)₂·6H₂OC₆H₅SO₃H2410088.0

Reaction Conditions: this compound (0.5 mmol), cobalt salt (10 mol%), and Brønsted acid (20 mol%) in MeCN (1.0 mL) at 80°C.

The stereoelectronic effects of the oxime ligand are critical in determining the stability and reactivity of its metal complexes. While detailed studies specifically on the stereoelectronic effects of this compound ligands are part of the broader research on oxime-metal interactions, the principles can be inferred from related systems. The geometry of the oxime, including the syn/anti isomerism around the C=N double bond, influences how it coordinates to a metal center. This, in turn, affects the electronic properties of the complex and its catalytic activity. For instance, the way a ligand like this compound binds to a metal can impact the accessibility of the metal's active site and the electronic nature of the metal center, thereby

Other Transformative Reactions

Reactions with Nitrous Acid

The reaction of this compound with nitrous acid is a significant transformation. In the photonitrosation of cycloalkanes to produce cycloalkanone oxime hydrochlorides, the addition of nitrous acid or its salts to the cooling water of the light source, such as a mercury-vapor lamp, has been shown to improve the yield and prevent the formation of undesirable colored coatings on the reaction vessel. google.com For example, when cyclooctane is reacted in the presence of nitrosyl chloride and hydrogen chloride while irradiating with a mercury-vapor lamp, the addition of potassium nitrite (B80452) to the cooling water resulted in a higher yield of this compound (63.9 grams) compared to when no addition was made (58.9 grams). google.com In the absence of the nitrite, a dark brown coating formed on the glass surface. google.com This suggests that nitrous acid plays a role in the reaction pathway, potentially by influencing the photochemical process or by reacting with intermediates. The oxidation of ketones with nitric acid in concentrated sulfuric acid can also be influenced by the presence of nitrous acid, which can act as a catalyst. researchgate.net

Diaziridine Formation and Transformation from Oximes

This compound can serve as a precursor for the synthesis of diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms. These strained rings are valuable intermediates in organic synthesis.

The formation of diaziridines from oximes often involves the conversion of the oxime to a more reactive intermediate, such as a tosyl or mesyl oxime. wikipedia.org This is typically achieved by reacting the oxime with tosyl chloride or mesyl chloride in the presence of a base. wikipedia.org The resulting sulfonyl oxime is then treated with ammonia (B1221849). wikipedia.orgmdpi.com

The proposed mechanism involves the attack of ammonia on the carbon of the C=N bond, leading to a gem-diamine intermediate after departure of the tosyl group. mdpi.comnih.gov Subsequent intramolecular cyclization with the removal of a proton forms the diaziridine ring. mdpi.comnih.gov Another pathway involves the reaction of a ketone with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) and ammonia or a primary amine. arkat-usa.orgwikipedia.org The reaction of cyclooctanone with benzylamine (B48309) and HOSA has been shown to produce the corresponding bicyclic diaziridine, 1,2-diazaspiro[2.7]decane, although in low yields. nih.gov

Starting MaterialReagentsIntermediateProduct
KetoneHydroxylamine (B1172632)Oxime-
OximeTosyl Chloride/BaseTosyl Oxime-
Tosyl OximeAmmoniagem-DiamineDiaziridine
KetoneAmmonia, HOSAImine, N-X-aminalDiaziridine

Diaziridines can be oxidized to form the corresponding diazirines, which are even more strained three-membered rings containing a nitrogen-nitrogen double bond. wikipedia.orgwikipedia.org Common oxidizing agents used for this transformation include iodine in the presence of triethylamine (B128534) (I₂-Et₃N) or silver oxide (Ag₂O). nih.govwikipedia.org

Oximation: Reaction of the ketone with hydroxylamine to form the oxime. wikipedia.org

Activation: Conversion of the oxime to a sulfonyl oxime (e.g., tosyl oxime). wikipedia.org

Diaziridination: Treatment with ammonia to form the diaziridine. wikipedia.org

Oxidation: Oxidation of the diaziridine to the diazirine. nih.gov

This multi-step process allows for the synthesis of highly reactive diazirine compounds from readily available ketone starting materials like cyclooctanone. nih.gov

Applications and Advanced Research Areas

Precursor in Chemical Synthesis

Cyclooctanone (B32682) oxime is a key starting material in the synthesis of several commercially and scientifically important organic compounds. evitachem.com Its utility spans from the production of polymers to the creation of complex molecules for the pharmaceutical and agrochemical industries.

A primary application of cyclooctanone oxime is its role as a precursor to cyclooctanolactam, a monomer used in the production of polyamides. This transformation is achieved through the Beckmann rearrangement, a well-established reaction in organic chemistry that converts an oxime into an amide. masterorganicchemistry.comyoutube.comthermofisher.com The Beckmann rearrangement of this compound to 2-azacyclononanone (B145865) (cyclooctanolactam) is a key step in this process. researchgate.net

Research has focused on optimizing the conditions for this rearrangement to achieve high yields and minimize byproducts. Studies have shown that the use of certain catalysts, such as a combination of cobalt salts and Lewis acids, can effectively promote the rearrangement under mild conditions. scirp.org For instance, using cobalt tetrafluoroborate (B81430) in conjunction with a Brønsted acid at 80°C has been demonstrated to produce high yields of the corresponding lactam. The mechanism involves the coordination of the cobalt salt to the nitrogen atom of the oxime, which facilitates the rearrangement process.

The efficiency of the Beckmann rearrangement can be influenced by the catalyst system employed. The following table illustrates the yields of 2-azacyclononanone from this compound using different catalytic systems.

Catalyst SystemTemperature (°C)Time (h)Yield (%)
CoCl₂ + CF₃SO₃H80296.6
Co(OAc)₂ + AlCl₃80289.2
Cobalt Tetrafluoroborate + H₂SO₄80285
Cobalt Acetate (B1210297) + HCl80390
Cobalt Chloride + H₂SO₄802.588

This table presents data on the catalytic efficiency of various systems in the Beckmann rearrangement of this compound. The data is compiled from research findings aimed at optimizing the synthesis of cyclooctanolactam.

The versatile nature of this compound extends to its use as a building block in the synthesis of agrochemicals and pharmaceuticals. arpgweb.com Its derivatives are explored for their potential biological activities, making them valuable in pharmaceutical research. evitachem.com The ability to modify the structure of this compound allows for the creation of a wide range of biologically active molecules. Oxime derivatives, in general, have shown a wide range of activities, including insecticidal properties. arpgweb.com

This compound serves as a fundamental building block for the synthesis of more complex organic molecules. evitachem.com Its reactivity allows it to be a precursor for a variety of chemical compounds. The oxime group can be transformed into other functional groups, and the cyclic structure can be modified to create diverse molecular architectures. For example, derivatives of this compound can be used in copper-catalyzed reactions to synthesize fused pyrrole (B145914) systems. rsc.org

Medicinal Chemistry and Biological Activity of Derivatives

Derivatives of this compound have garnered significant attention in medicinal chemistry due to their diverse biological activities. evitachem.com Research has focused on synthesizing and evaluating these derivatives for their potential as therapeutic agents.

Derivatives of cyclooctanone have been shown to possess antimicrobial properties. nih.gov Studies have demonstrated that certain oxime derivatives exhibit antibacterial and antifungal activities. evitachem.comarpgweb.com For instance, a series of novel α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximes displayed high antibacterial and antifungal activities at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungal strains. evitachem.com Molecular docking studies suggest that these compounds may act by interacting with the FabH enzyme active site, which is essential for bacterial fatty acid synthesis. evitachem.com Furthermore, copper complexes of this compound derivatives have also been noted for their antimicrobial activity.

The anticancer potential of this compound derivatives is an active area of research. evitachem.com Studies have shown that certain derivatives can inhibit the growth of cancer cells. For example, derivatives of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] evitachem.comoxazoles, which can be synthesized from this compound precursors, have demonstrated potent activity against various malignant cell types, with GI50 values in the nanomolar range. evitachem.com The mechanism of action for some of these derivatives involves inducing G2/M phase arrest and apoptosis in cancer cells. evitachem.com Another study indicated that certain oxime derivatives could inhibit the growth of lung cancer cells by inducing apoptosis through the inhibition of specific kinases.

Anticancer Activity

Inhibition of Lung Cancer Cell Growth via Apoptosis Induction

Research has demonstrated that derivatives of this compound can inhibit the growth of lung cancer cells by inducing apoptosis, a process of programmed cell death. One study showed that these derivatives are effective against various malignant cell types, with GI50 values in the nanomolar range. evitachem.com The mechanism of action involves the induction of G2/M phase arrest and apoptosis, making them promising candidates for the development of new anticancer drugs. evitachem.com This process is often mediated through the mitochondria-dependent apoptotic pathway. nih.gov Studies on related compounds have shown that the induction of apoptosis can be achieved by suppressing anti-apoptotic proteins like BCL2 and MCL1, while increasing the expression of pro-apoptotic proteins such as BAX. nih.gov

Kinase Inhibition

The anticancer activity of this compound derivatives is linked to their ability to inhibit specific kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer. nih.gov this compound has been shown to inhibit several kinases, including Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase 3 (GSK-3α/β). By inhibiting CDKs, this compound can interfere with the cell cycle progression, potentially leading to growth inhibition in cancer cells.

Kinase Target Potential Effect of Inhibition
Cyclin-dependent kinases (CDKs)Affects cell cycle progression, potentially inhibiting cancer cell growth.
Glycogen synthase kinase 3 (GSK-3α/β)Influences processes such as cell proliferation and apoptosis. caymanchem.comrndsystems.com

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in various research models.

Modulation of Inflammatory Responses

Studies have indicated that certain oximes can modulate inflammatory responses. This includes the ability to reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases. The anti-inflammatory properties of oxime derivatives are a subject of ongoing research, with investigations into their effects on various inflammatory pathways. researchgate.netarpgweb.com

Inhibition of Leukotriene Synthesis and COX-2 Expression

Research has shown that certain oximes can modulate inflammatory responses by inhibiting the synthesis of leukotrienes and reducing the expression of cyclooxygenase-2 (COX-2). researchgate.net Leukotrienes and prostaglandins (B1171923) (produced by COX enzymes) are key mediators of inflammation. nih.gov The inhibition of both leukotriene synthesis and COX-2 expression presents a dual-action approach to controlling inflammation. nih.gov Studies on other compounds have shown that inhibiting 5-lipoxygenase (5-LOX) catalyzed leukotriene synthesis can be an effective anti-inflammatory strategy. researchgate.net

Antifungal Screening

Derivatives of this compound have been a focus of antifungal screening. researchgate.netresearchgate.net A study involving a series of novel α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximes, which are derivatives, showed significant antibacterial and antifungal activities at very low concentrations. evitachem.com These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. evitachem.com Molecular docking studies suggest that these compounds may act by interacting with the FabH enzyme active site, which is essential for bacterial fatty acid synthesis. evitachem.com Another study on acetophenone (B1666503) oximes and their esters demonstrated inhibitory levels ranging from 38% to 100% against Aspergillus niger. researchgate.net

Compound Type Antifungal Activity Potential Mechanism
α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximesHigh activity against bacteria and fungi at low concentrations. evitachem.comInteraction with the FabH enzyme active site. evitachem.com
Acetophenone oximes and their terphthaloyl oxime estersInhibitory levels of 38% to 100% against Aspergillus niger. researchgate.netNot specified.

Potential in Enzyme Mechanism Studies

This compound is also being investigated for its potential role in studying enzyme mechanisms and interactions. Its ability to form stable adducts with biomolecules allows researchers to probe enzyme activity and function more effectively. The unique eight-membered ring structure of this compound gives it different steric and electronic properties compared to its smaller-ring counterparts, which can be valuable in understanding enzyme-substrate interactions.

Catalytic Processes

This compound demonstrates significant utility in catalytic processes, particularly as a precursor in organic synthesis and as a key substrate in the development of environmentally conscious reactions.

Versatility in Organic Synthesis

This compound's reactivity makes it a versatile building block in the synthesis of other valuable compounds. It is employed in catalytic processes designed to produce other chemical entities from ketones, highlighting its role as an intermediate. The primary and most studied application is its conversion to 2-azacyclononanone (also known as cyclooctanolactam), a lactam that serves as a monomer for polyamides. Furthermore, the oxime functional group can form stable complexes with various transition metals, such as cobalt (Co²⁺) and copper (Cu²⁺). These metal complexes are instrumental in catalytic applications, with cobalt complexes, in particular, being pivotal in enhancing the efficiency of the Beckmann rearrangement.

Development of Low Environmental Load Processes for Beckmann Rearrangement

The Beckmann rearrangement, which converts an oxime into an amide or lactam, traditionally requires harsh conditions and large amounts of strong acid catalysts like sulfuric acid, leading to significant waste generation. scirp.org Research has focused on developing more sustainable, low environmental load processes for this crucial transformation.

Studies have demonstrated that this compound can be efficiently converted to its corresponding lactam, 2-azacyclononanone, under mild conditions using a combination of a Brønsted acid and a cobalt salt co-catalyst. scirp.org This dual-catalyst system allows for high yields at moderate temperatures (e.g., 80°C) with significantly reduced catalyst loading (10-20 mol%), thereby minimizing waste. scirp.orgscirp.org Although this compound is noted to be more reactive than cyclohexanone (B45756) oxime in Beckmann rearrangements, a catalytic amount of either a cobalt salt or a Brønsted acid alone is ineffective. scirp.org The synergistic effect of the combined catalyst system is crucial for the reaction's success. scirp.org

Different combinations of cobalt salts and Brønsted acids have been explored to optimize the yield of the lactam. Cobalt tetrafluoroborate has been identified as a superior co-catalyst when paired with strong acids like trifluoromethanesulfonic acid and sulfuric acid. scirp.org Conversely, when using benzenesulfonic acid or methanesulfonic acid, cobalt perchlorate (B79767) provides higher yields. scirp.org The use of Lewis acids in combination with cobalt salts has also been shown to be effective. researchgate.net

Table 1: Beckmann Rearrangement of this compound with Various Catalysts A mixture of this compound (0.5 mmol), Brønsted acid, and a cobalt salt (10 mol%) was stirred in acetonitrile (B52724) (1.0 mL) at 80°C. scirp.org

Brønsted Acid (mol%)Cobalt Salt (10 mol%)Time (h)Yield (%)
H₂SO₄ (10)Co(BF₄)₂·6H₂O2476
CF₃SO₃H (10)Co(BF₄)₂·6H₂O297
C₆H₅SO₃H (10)Co(ClO₄)₂·6H₂O297
CH₃SO₃H (10)Co(ClO₄)₂·6H₂O295

Source: Adapted from Yamamoto, H., et al. (2015). scirp.org

Polymer Chemistry

While this compound's primary industrial relevance in polymer chemistry is through its lactam derivative, which is a monomer for nylons, its direct role within polymerization processes is less documented.

Role as a Chain Transfer Agent in Polymerization Processes

A comprehensive search of scientific literature did not yield specific studies demonstrating the use of this compound as a chain transfer agent in polymerization processes. While other cyclic oximes have been investigated for this role, direct evidence for this compound is not presently available.

Enhancement of Thermal Stability and Mechanical Strength of Polymers

There is no specific research data available from the conducted searches that detail the use of this compound as an additive to directly enhance the thermal stability or mechanical strength of polymers. Its potential application in materials science is generally noted as being a precursor for developing new polymers. ontosight.ai

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like this compound. Theoretical studies are particularly important for understanding complex reaction mechanisms.

Calculated physicochemical properties predict its behavior in various chemical environments. chemscene.comnih.gov These properties are essential for applications in drug discovery and materials science, helping to model the molecule's transport and interaction characteristics. researchgate.net

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight141.21 g/mol chemscene.comnih.gov
Topological Polar Surface Area (TPSA)32.59 Ų chemscene.com
LogP (Octanol-Water Partition Coefficient)2.5609 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds0 chemscene.com

Source: ChemScene chemscene.com, PubChem nih.gov

Theoretical studies have been crucial in elucidating the mechanism of the Beckmann rearrangement. researchgate.net While many studies focus on the industrially significant cyclohexanone oxime, the principles are transferable to other cycloalkanone oximes. acs.orgrsc.org For instance, theoretical calculations have been used to determine that the initial protonation of the oxime is a key step, and these models help explain the catalytic effect of acids. scirp.orgjst.go.jp Computational studies using methods like Density Functional Theory (DFT) and molecular orbital analysis investigate the transition states and activation energies, clarifying why dual catalyst systems (e.g., cobalt salt and Brønsted acid) are so effective. researchgate.netjst.go.jp Such studies support the experimental findings that the combined catalyst system provides a lower energy pathway for the rearrangement, leading to a more efficient and environmentally friendly process. scirp.org

Density Functional Theory (DFT) for Spectroscopic Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for the spectroscopic analysis of oximes, including this compound. This theoretical approach allows for the calculation of various molecular properties, providing insights that complement and help interpret experimental spectroscopic data.

DFT calculations are instrumental in predicting the vibrational frequencies of molecules. For cyclohexanone oxime, a closely related compound, DFT methods such as B3LYP and B3PW91 with a 6-311++G(d,p) basis set have been used to calculate infrared (IR) and Raman spectra. nih.gov The calculated frequencies, when appropriately scaled, show good agreement with experimental data, aiding in the assignment of vibrational modes. nih.gov This type of analysis can be extended to this compound to understand how the larger ring size influences its vibrational characteristics. The conformational flexibility of the eight-membered ring in this compound, which can exist as a mixture of conformers, makes DFT particularly valuable for predicting the spectra of the different stable forms. researchgate.netarpgweb.com

In addition to vibrational spectroscopy, DFT is used to predict nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, ¹H NMR spectra show a characteristic broad singlet for the N-OH proton and multiplets for the cycloalkyl protons, while the ¹³C NMR spectrum displays a distinct signal for the C=N carbon. DFT calculations can help to assign these signals to specific atoms within the molecule's three-dimensional structure.

Furthermore, DFT is employed to investigate electronic properties, such as those probed by UV-Vis spectroscopy. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the electronic transitions and absorption wavelengths. nih.gov These calculations also provide information about the molecule's reactivity and charge transfer characteristics. nih.gov The conformational dynamics of the eight-membered ring in this compound are known to stabilize transition states in certain reactions, a phenomenon that can be explored using DFT calculations.

Structure-Activity and Structure-Toxicity Relationships

The study of structure-activity relationships (SAR) and structure-toxicity relationships (STR) is crucial for understanding the biological effects of chemical compounds like this compound. While specific, in-depth SAR and STR studies on this compound itself are not extensively documented in the provided search results, the broader class of oximes has been the subject of such investigations, and general principles can be applied.

Oxime derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and insecticidal properties. researchgate.netarpgweb.comresearchgate.net SAR studies on various oxime derivatives aim to correlate specific structural features with their biological potency. For instance, modifications to the structure of an oxime can significantly enhance its therapeutic or pesticidal effects. researchgate.net In the context of drug design, Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that predict the biological activity of compounds based on their molecular descriptors. researchgate.netnih.gov These models can help in designing new oxime derivatives with improved activity.

For example, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other classes of compounds to understand their interaction with biological targets. researchgate.net Such studies on a series of this compound derivatives could elucidate the key structural requirements for a particular biological activity.

Regarding toxicity, the relationship between the ring size of cycloalkanone oximes and their properties suggests that the larger, more flexible ring of this compound could influence its toxicological profile compared to smaller ring analogues like cyclohexanone oxime. researchgate.netarpgweb.com The increased conformational flexibility might affect how the molecule interacts with biological macromolecules, potentially altering its toxicity. researchgate.net General QSAR models can also be developed to predict the toxicity of compounds. These models often use descriptors related to a compound's lipophilicity (LogP), electronic properties, and steric features to correlate with toxic endpoints. For this compound, a LogP value of 2.5609 has been reported, which is a relevant parameter for such studies. chemscene.com

While direct experimental data on the SAR and STR of this compound is limited in the provided results, the established methodologies for studying related oximes provide a clear framework for future research in this area. Such studies would be invaluable for assessing the potential applications and risks associated with this compound.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of cyclooctanone (B32682) oxime. It provides precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure of cyclooctanone oxime. In a typical ¹H NMR spectrum, the protons on the carbon atoms adjacent to the oxime group (C=NOH) show distinct chemical shifts compared to the other methylene (B1212753) protons in the cyclooctane (B165968) ring. For instance, in a study preparing the oxime from cyclooctanone, the resulting product was confirmed using ¹H NMR, showing characteristic signals for the protons in the eight-membered ring. ualberta.ca The spectrum typically displays complex multiplets for the methylene protons (-(CH₂)₆-) and a broad singlet for the hydroxyl proton (-OH) of the oxime group. ualberta.ca

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show a distinct signal for the carbon atom of the oxime group (C=N) at a downfield chemical shift, clearly separated from the signals of the seven other sp³-hybridized carbon atoms of the cyclooctane ring.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) Range (ppm)Description
¹H8.0 - 9.0Broad singlet, hydroxyl proton (-OH)
¹H2.2 - 2.5Multiplet, protons on carbons α to the C=N group
¹H1.4 - 1.8Multiplet, other methylene protons in the ring
¹³C~160Oxime carbon (C=N)
¹³C20 - 30Methylene carbons (-CH₂-)

Due to the flexibility of the eight-membered ring, this compound can exist as a mixture of conformational isomers. Research has shown that the synthesis of this compound can yield a mixture of two primary isomers, with a major isomer (approximately 81%) and a minor isomer (approximately 19%).

NMR spectroscopy is particularly powerful for identifying and differentiating these isomers. The distinct spatial arrangement of atoms in each conformer leads to different magnetic environments for the protons. Specifically, upfield chemical shifts observed in the ¹H NMR spectrum for one isomer can be attributed to a boat-chair conformation, where a proton in an axial position is strongly shielded by the π-bond of the oxime group. This shielding effect causes its signal to appear at a different frequency compared to the corresponding proton in the other isomer, allowing for their differentiation and relative quantification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the presence of the oxime moiety. Key vibrational frequencies include a broad absorption band corresponding to the O-H stretching of the hydroxyl group and a sharp, medium-intensity band for the C=N stretching of the imine group.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description of Vibration
O-H~3205Stretching, broad (due to hydrogen bonding)
C-H2850 - 3000Stretching (alkyl)
C=N~1694Stretching
N-O930 - 960Stretching

The presence of these specific bands provides strong evidence for the successful formation of the oxime from its corresponding ketone.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its identity. In a typical electron ionization mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (141.21 g/mol ). nih.govnist.gov The fragmentation pattern, which shows characteristic smaller mass-to-charge ratio (m/z) peaks resulting from the cleavage of the molecule, serves as a molecular fingerprint. Common fragments observed in the GC-MS analysis of this compound include peaks at m/z 113 and 41. nih.gov

High-Performance Liquid Chromatography (HPLC) for Yield Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique that can be effectively used to monitor the progress and determine the yield of the reaction that synthesizes this compound. By separating the components of the reaction mixture, HPLC allows for the quantification of the remaining reactant (cyclooctanone) and the formed product (this compound) over time.

In a typical setup, a reversed-phase HPLC column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is suitable for this analysis as the C=N bond in the oxime absorbs UV light. By injecting aliquots of the reaction mixture at different time points, a chromatogram is generated showing distinct peaks for each component. The area under each peak is proportional to the concentration of the corresponding compound. By comparing the peak area of the product to that of a known standard, the exact yield of the reaction can be calculated. While specific HPLC methods for this compound are not extensively detailed in the literature, the use of gas chromatography (GC) has been documented for purity assessment and stability studies of the similar compound, cyclohexanone (B45756) oxime, demonstrating the utility of chromatographic methods for this class of compounds. nih.gov

Advanced Chromatographic Techniques for Environmental Samples

This compound has been identified as a compound present in the aqueous phase resulting from the hydrothermal liquefaction of sewage sludge, indicating its potential to enter environmental water systems. aau.dk The detection and quantification of such emerging micropollutants in complex environmental matrices like wastewater or surface water require highly sensitive and selective analytical methods.

Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), are the methods of choice for this purpose. nih.govchromatographyonline.com The analysis of environmental samples typically involves several steps:

Sample Collection and Preparation : Water samples are collected and filtered to remove particulate matter.

Solid-Phase Extraction (SPE) : Due to the typically low concentrations of the target analyte, a pre-concentration step is necessary. SPE is commonly used to extract and concentrate compounds like oximes from large volumes of water onto a solid sorbent, while removing interfering matrix components. mdpi.com

UHPLC Separation : The concentrated extract is then injected into a UHPLC system, which provides rapid and high-resolution separation of the target analyte from other compounds in the extract.

MS/MS Detection : The mass spectrometer serves as a highly selective and sensitive detector. It confirms the identity of the compound by measuring its specific mass-to-charge ratio and characteristic fragment ions, allowing for accurate quantification even at trace levels (ng/L to µg/L). nih.govmdpi.com

This powerful combination of chromatography and mass spectrometry is essential for monitoring the presence and fate of this compound and other related compounds in the environment. omicsonline.orgresearchgate.net

Melting Point and Elemental Analysis for Purity Verification

In the analytical and spectroscopic characterization of "this compound," the determination of its melting point and elemental composition are fundamental techniques for verifying the purity and confirming the identity of the synthesized compound. These methods provide baseline data that are compared against theoretical values derived from the compound's molecular formula.

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will typically melt over a narrow temperature range, whereas the presence of impurities tends to depress the melting point and broaden the range over which the substance melts. Research findings have reported slightly varied melting points for this compound, which can be attributed to different levels of purity or variations in experimental conditions. For instance, a melting point of 38-40 °C has been documented in research where the compound was synthesized and characterized. Other sources have reported melting point ranges such as 34.0-41.0 °C and 43-44 °C. thermofisher.comchemdad.com This variation underscores the importance of using melting point determination as a preliminary assessment of sample purity.

Elemental analysis provides a more quantitative measure of a compound's purity by determining the percentage composition of its constituent elements. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared to the theoretical percentages calculated from the molecular formula of this compound, which is C₈H₁₅NO.

Based on its molecular formula, the theoretical elemental composition of this compound can be calculated as follows:

Carbon (C): 68.04%

Hydrogen (H): 10.71%

Nitrogen (N): 9.92%

In a study by Almali et al. (2020), the elemental analysis of synthesized this compound yielded the following experimental values:

Found C: 67.98%

Found H: 10.58%

Found N: 9.88%

The close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and high purity of the this compound sample. The data from both melting point determination and elemental analysis are compiled and compared in the tables below to offer a comprehensive view of the compound's purity verification.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis of this compound

ElementTheoretical %Experimental %
Carbon (C)68.0467.98
Hydrogen (H)10.7110.58
Nitrogen (N)9.929.88

Table 2: Reported Melting Points of this compound

Melting Point Range (°C)Source
38-40Almali et al. (2020)
34.0-41.0Thermo Fisher Scientific
43-44Chemdad Co., Ltd

Toxicological Research and Safety Profile

Observed Effects at Various Exposure Levels

The toxicological profile of cyclooctanone (B32682) oxime indicates varying effects based on the concentration of exposure. In animal studies, no adverse effects were observed at an exposure level of 0.03 mg/m³. However, at higher concentrations, toxicological indicators have been noted. For instance, at 2,500 ppm, erythrocyte toxicity was observed, and at 1,250 ppm, hepatotoxicity was noted in males. A similar compound, cyclohexanone (B45756) oxime, has been shown to cause degenerative changes in parenchymatous organs and desquamation of bronchial epithelium in rats at 0.1 mg/m³ exposure levels. nih.gov At all exposure levels of cyclohexanone oxime, some nasal olfactory epithelial degeneration was observed. nih.gov

Table 1: Observed Effects of Cyclooctanone Oxime at Various Exposure Levels

Exposure Level Observed Effects
0.03 mg/m³ No adverse effects
2,500 ppm Erythrocyte toxicity
1,250 ppm Hepatotoxicity in males
625 ppm Nasal olfactory epithelial degeneration (in males, not significantly different from controls) nih.gov

No-Effect Levels and Toxicity Indicators

The no-effect level (NOEL) is the highest dose or concentration of a substance at which no adverse effects are observed. For this compound, the NOEL for adverse effects was established at 0.03 mg/m³ in animal models. In studies on the related compound cyclohexanone oxime, the NOEL for erythrotoxicity was 2,500 ppm after 13 weeks of exposure. nih.gov The NOEL for hematopoietic cell proliferation in the spleen was also 2,500 ppm. nih.gov For hepatotoxicity, the NOEL was 1,250 ppm for males and 2,500 ppm for females after a 13-week exposure. nih.gov It is important to note that some toxic effects, such as nasal olfactory epithelial degeneration, were seen at all exposure levels of cyclohexanone oxime, with the incidence at 625 ppm in males not being significantly different from the control group. nih.gov

Table 2: No-Effect Levels and Toxicity Indicators for Oxime Compounds

Toxicity Indicator No-Effect Level Compound
General Adverse Effects 0.03 mg/m³ This compound
Erythrotoxicity 2,500 ppm nih.gov Cyclohexanone Oxime
Hematopoietic Cell Proliferation (Spleen) 2,500 ppm nih.gov Cyclohexanone Oxime
Hepatotoxicity (Males) 1,250 ppm nih.gov Cyclohexanone Oxime
Hepatotoxicity (Females) 2,500 ppm nih.gov Cyclohexanone Oxime

Oxidative Stress Induction by Oximes

Oxidative stress is a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects through its antioxidant defense system. researchgate.net This imbalance can lead to damage to essential biomolecules like lipids, proteins, and DNA. researchgate.net Some oxime derivatives have been identified as inducers of oxidative stress. acs.orgresearchgate.netnih.gov

Reactive Oxygen Species Generation

Certain oximes have been shown to promote the generation of reactive oxygen species (ROS). researchgate.netolemiss.edu For instance, the oxime derivative TFOBO has been found to significantly increase ROS levels in leukemic cells. researchgate.net Another study on the small molecule indirubin-3'-oxime demonstrated that it could attenuate the increase in ROS generation in cultured rat cardiomyocytes treated with high glucose. nih.gov The generation of ROS by some oximes is linked to their ability to inhibit mitochondrial oxidase activity. researchgate.net

Interference with Thiol Antioxidant System

The thiol antioxidant system, which includes low-molecular-weight thiols like glutathione (B108866) (GSH), plays a crucial role in cellular defense against oxidative stress. acs.orgnih.gov Some oxime reactivators of acetylcholinesterase have been shown to interfere with this system. acs.orgnih.gov For example, the oximes K048 and K074 caused a decrease in non-protein thiol (NP-SH) levels after 24 hours of exposure in cultured human hepatoma cells. acs.orgnih.gov

Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, which can lead to cell membrane damage. researchgate.net Some oximes can inhibit mitochondrial oxidase activity, which in turn promotes lipid peroxidation. researchgate.net However, other studies have shown that certain oxime derivatives can actually decrease lipid peroxidation. For example, low concentrations of 3-(phenylhydrazono) butan-2-one oxime were found to decrease hydrogen peroxide-induced lipid peroxidation in vitro. researchgate.netnih.gov In a study of bispyridinium oxime AChE reactivators, significant increases in malondialdehyde (MDA) levels, a marker of lipid peroxidation, were observed for K048 and K074 oximes after 4 and 24 hours of treatment. acs.orgnih.gov

Structure-Toxicity Relationship in Oxime Derivatives

The toxicity of oxime derivatives is closely linked to their chemical structure. researchgate.netnih.govnih.gov For instance, in a study of oxime silanes, it was found that the presence of both a methyl and a vinyl group on the silane (B1218182) molecule was necessary for testicular toxicity. nih.gov Tetrafunctional and trifunctional oxime silanes did not show this effect. nih.gov

In the case of bispyridinium oxime AChE reactivators, those without a double bond in the four-carbon linker (K048 and K074) demonstrated a greater potential to induce oxidative stress compared to those containing a double bond (K075 and K203). researchgate.netnih.govnih.govresearchgate.net This highlights that the structure of the linker between the pyridinium (B92312) rings plays a critical role in the induction of oxidative stress. researchgate.netnih.govnih.gov Furthermore, for bisquaternary oxime reactivators, those with two functional oxime groups at the 4-position of the pyridinium ring appear to be more potent inducers of oxidative and nitrosative stress. nih.gov The stereochemistry of oximes is also a factor, with the E stereoisomers of some aromatic oxime ethers showing anti-inflammatory activity. nih.gov

In Vitro Cytotoxicity Assays (e.g., MTT assay on HepG2 cells)

A thorough review of available scientific literature reveals a significant lack of specific research on the in vitro cytotoxicity of this compound, particularly concerning its effects on human hepatocellular carcinoma (HepG2) cells as measured by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The human hepatoma cell line HepG2 is a well-established and widely used model for the cytotoxicity screening of chemical compounds, in part because it allows for the evaluation of the toxic effects of the parent compound. nih.govnih.gov

Despite the common use of this cell line for evaluating other oximes, specific studies detailing the cytotoxic effects of this compound on HepG2 cells, or any other cell line, are not present in the accessible scientific literature. nih.gov Safety Data Sheets (SDS) for this compound corroborate this absence of information, consistently indicating that no data is available for numerous toxicological endpoints, including acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, and carcinogenicity. thermofisher.comchemicalbook.com

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. researchgate.netresearchgate.net In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically. A reduction in cell viability in the presence of a test compound is indicative of a cytotoxic effect. While this method is extensively used for evaluating various substances, including other oximes and nanoparticles on HepG2 cells, no such published data exists for this compound itself. nih.govresearchgate.netresearchgate.netupm.edu.mynih.gov

Given the absence of direct research findings, a data table summarizing the in vitro cytotoxicity of this compound on HepG2 cells reflects this lack of available information.

Interactive Data Table: Cytotoxicity of this compound on HepG2 Cells

Assay TypeCell LineParameterResultSource
MTT AssayHepG2IC₅₀Data not available thermofisher.comchemicalbook.com

This gap in the scientific record highlights an area requiring further investigation to establish a comprehensive toxicological profile for this compound. While research exists on derivatives and related oxime compounds, the specific cytotoxic potential of the parent this compound molecule remains uncharacterized. mdpi.com

Future Research Directions and Unanswered Questions

Development of Novel Catalyst Systems for Enhanced Reactivity and Selectivity

A primary focus of future research will be the development of more efficient and selective catalysts for reactions involving cyclooctanone (B32682) oxime, particularly the Beckmann rearrangement to produce the corresponding lactam. Current methods often rely on combinations of cobalt salts and Brønsted or Lewis acids to achieve high yields under relatively mild conditions. scirp.orgresearchgate.netoalib.comscirp.org While effective, there is a continuous need for catalysts that offer lower environmental impact, higher turnover numbers, and greater cost-effectiveness. scirp.orgoalib.comresearchgate.net

Research should target the design of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), which can simplify product separation and catalyst recycling. researchgate.net While some zeolite catalysts have been explored for the vapor-phase rearrangement of similar oximes, they often require high temperatures, leading to significant energy costs. researchgate.net Future work could focus on developing catalysts that operate efficiently under milder liquid-phase or vapor-phase conditions.

Furthermore, exploring non-traditional activation methods, such as photocatalysis or electrocatalysis, could lead to novel reaction pathways with improved selectivity and sustainability profiles. The development of bifunctional catalysts that can facilitate multiple reaction steps in a one-pot synthesis represents another promising frontier. researchgate.net

Table 1: Catalyst Systems for Beckmann Rearrangement of Cyclooctanone Oxime

Catalyst System Co-catalyst/Acid Temperature (°C) Yield (%) Reference
Cobalt Tetrafluoroborate (B81430) Sulfuric Acid 80 76.0 scirp.org
Cobalt Perchlorate (B79767) Benzenesulfonic Acid 80 High scirp.org
Cobalt Perchlorate Methanesulfonic Acid 80 High scirp.org
Ytterbium triflate (Yb(OTf)₃) Cobalt salts - Enhanced Activity
Cobalt Tetrafluoroborate + H₂SO₄ - 80 85
Cobalt Acetate (B1210297) + HCl - 80 90

Exploration of New Synthetic Pathways for Cost-Effective and Sustainable Production

The conventional synthesis of this compound involves the reaction of cyclooctanone with hydroxylamine (B1172632). ontosight.aievitachem.comarpgweb.com While straightforward, future research should explore more sustainable and cost-effective production routes. A key area of interest is the development of "one-pot" syntheses that combine multiple steps, thereby reducing waste and simplifying procedures. researchgate.net

Inspired by advancements in the production of cyclohexanone (B45756) oxime, researchers could investigate the direct synthesis of this compound from cyclooctane (B165968). For instance, a cascade reaction involving the oxidation of the cycloalkane followed by oximation in a single process could significantly streamline production. researchgate.net Another innovative approach is the use of in situ generated hydrogen peroxide for the ammoximation of ketones, which has shown high efficiency and selectivity for other cyclic ketones and represents a more environmentally benign route. hydro-oxy.com This method avoids the issues associated with pre-formed hydrogen peroxide and could be adapted for cyclooctanone. hydro-oxy.com

In-depth Mechanistic Understanding of Complex Reactions

While progress has been made, a deeper mechanistic understanding of reactions involving this compound is required to optimize conditions and design better catalysts. For the Beckmann rearrangement, it is proposed that cobalt salts coordinate to the nitrogen atom of the oxime, while a Brønsted acid protonates the oxygen, which facilitates the rearrangement and suppresses side reactions. scirp.orgresearchgate.net However, detailed computational and experimental studies are needed to fully elucidate the transition states and the precise role of the catalyst components. scirp.org

Furthermore, this compound's eight-membered ring provides significant conformational flexibility, leading to the formation of conformational isomers. arpgweb.com Research has indicated that it can exist as a mixture of isomers, which could influence its reactivity. arpgweb.com A thorough investigation into the conformational dynamics and how they affect reaction pathways is a critical unanswered question. Understanding these subtleties is essential for controlling reaction outcomes and improving the selectivity for desired products.

Advanced Applications in Drug Discovery and Material Science

The potential applications of this compound and its derivatives in medicine and materials science are vast but remain largely underexplored. ontosight.ai Derivatives have already shown promise as antimicrobial and antitumor agents, with some compounds exhibiting potent activity against malignant cells by inducing cell cycle arrest and apoptosis. evitachem.com Future research should focus on synthesizing and screening a broader library of this compound derivatives to identify new therapeutic leads. Its use as an intermediate in the synthesis of complex, biologically active scaffolds, such as prodigiosin (B1679158) analogs, highlights its value in creating diverse molecular structures for drug development programs. caltech.edu

In material science, the incorporation of oxime functionalities can influence the properties of polymers. There is an opportunity to explore this compound and its derivatives as monomers or additives in the development of novel polymers with enhanced thermal stability or specific mechanical properties. ontosight.ai Additionally, its derivatives, such as cyclooctynes formed from cyclooctanone, are used in bioorthogonal chemistry for "click" reactions, a powerful tool for studying biological processes. nih.gov Expanding the toolkit of cyclooctanone-based reagents for such applications is a promising research direction.

Comprehensive Environmental Impact Assessments and Degradation Studies

Currently, there is limited information regarding the environmental fate and impact of this compound. Safety data sheets indicate that it contains no substances currently known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.comfishersci.ie However, they also note a lack of specific data on its persistence, degradability, and potential for bioaccumulation. fishersci.ie

To ensure its safe and sustainable use, comprehensive environmental studies are imperative. This research should include:

Biodegradation studies: Assessing the rate and pathways of its degradation in various environmental compartments (soil, water).

Ecotoxicity testing: Evaluating its potential impact on a range of aquatic and terrestrial organisms.

Bioaccumulation potential: Determining if the compound is likely to accumulate in living organisms.

These studies are crucial for conducting a full life-cycle assessment and establishing environmentally responsible guidelines for its production, handling, and disposal, especially as its applications expand. thermofisher.com

Q & A

Q. How is cyclooctanone oxime synthesized and characterized in laboratory settings?

this compound is synthesized via the condensation of cyclooctanone with hydroxylamine hydrochloride under acidic conditions (e.g., HCl or H₂SO₄). The reaction typically proceeds in ethanol or methanol at reflux temperatures (~80°C). Characterization involves ¹H and ¹³C NMR spectroscopy to confirm the oxime structure:

  • ¹H NMR (CDCl₃) : δ 8.61 (br s, 1H, N–H), 2.47–2.44 (m, 2H), and 1.55–1.45 (m, 6H, cycloalkyl protons).
  • ¹³C NMR (CDCl₃) : δ 164.2 (C=N), 24.46–33.2 (cycloalkyl carbons) . Purity is verified via melting point analysis (literature range: 78–80°C) and elemental analysis (C₈H₁₅NO) .

Q. What are the standard protocols for analyzing the thermodynamic properties of this compound?

Thermodynamic data (e.g., enthalpy of fusion, phase transitions) are obtained using differential scanning calorimetry (DSC) and compared to reference values from the NIST Chemistry WebBook . For example:

  • Phase transitions are analyzed under controlled heating rates (e.g., 5°C/min in nitrogen atmosphere).
  • Data discrepancies (e.g., between experimental and computational values) are resolved via cross-validation with gas chromatography-mass spectrometry (GC-MS) or high-pressure liquid calorimetry .

Q. How does this compound behave in basic oxidation reactions?

this compound undergoes oxidation with reagents like lead tetraacetate or bismuth(V) fluoride. Reactivity trends correlate with ring strain:

  • Cyclohexanone oxime > this compound > cyclopentanone oxime in Mn(II)-catalyzed oxidations.
  • Kinetics follow first-order dependence on oxime and oxidant concentrations, with acid-catalyzed mechanisms proposed for radical intermediates .

Advanced Research Questions

Q. What methodologies optimize the Beckmann rearrangement of this compound to ε-caprolactam?

The Beckmann rearrangement is catalyzed by cobalt salts (CoCl₂) combined with Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₃PO₄) . Key parameters include:

  • Solvent : Acetonitrile (MeCN) at 80°C.
  • Catalyst loading : 10 mol% CoCl₂ with 20 mol% H₃PO₄.
  • Yield optimization : Up to 92% conversion to ε-caprolactam, monitored via HPLC or ¹H NMR (Table 5, ). Competing side reactions (e.g., hydrolysis) are minimized by anhydrous conditions and inert atmospheres.

Q. How do conformational dynamics influence the reactivity of this compound in radical coupling reactions?

this compound participates in N-heterocyclic carbene (NHC)-catalyzed radical ring-opening with aldehydes. The mechanism involves:

  • Single-electron transfer (SET) between a Breslow intermediate (enolate form) and the oxime, generating ketyl and iminyl radicals.
  • Conformational flexibility of the 8-membered ring stabilizes transition states, as shown by DFT calculations . Side products (e.g., nitriles) are suppressed using sterically hindered NHCs (e.g., SIPr·HCl).

Q. How can researchers reconcile contradictory data on this compound’s reactivity across studies?

Contradictions in catalytic efficiency or thermodynamic properties arise from:

  • Experimental variables : Solvent polarity, catalyst purity, or moisture content.
  • Analytical limitations : Baseline noise in DSC or incomplete NMR resonance assignments. Mitigation strategies include:
  • Replicating studies under identical conditions (e.g., 80°C in MeCN for Beckmann rearrangement).
  • Multi-technique validation : Combining IR, Raman, and X-ray crystallography for structural confirmation .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound reaction kinetics?

  • Pseudo-first-order kinetics : Applied when oxidant is in excess (e.g., Bi(V) fluoride reactions).
  • Arrhenius plots : Used to derive activation energies (Eₐ) from rate constants at varying temperatures.
  • Error analysis : Standard deviations from triplicate experiments reported to validate reproducibility .

Q. How should researchers design experiments to probe this compound’s role in multi-step syntheses?

  • Modular reaction design : Use this compound as a lactam precursor, followed by functionalization (e.g., N-alkylation).
  • In situ monitoring : Employ real-time FTIR or ReactIR to track intermediate formation.
  • Scale-up considerations : Optimize solvent recovery (e.g., MeCN distillation) and catalyst recycling .

Tables for Key Data

Catalytic System Reaction Conditions Yield (%) Reference
CoCl₂ + ZnCl₂MeCN, 80°C, 12 h92
CoCl₂ + H₃PO₄MeCN, 80°C, 10 h88
NHC (SIPr·HCl) + AldehydeTHF, 25°C, 6 h85

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.